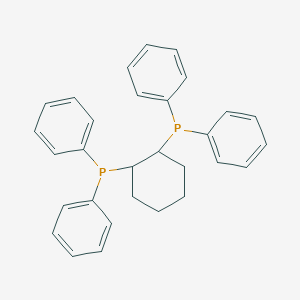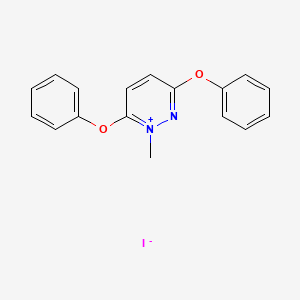
Ethyl 3-methylnonadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methylnonadecanoate is an ester compound with the molecular formula C22H44O2. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a long-chain ester, which means it has a long hydrocarbon chain attached to the ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-methylnonadecanoate can be synthesized through the esterification of 3-methylnonadecanoic acid with ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-methylnonadecanoic acid+ethanol→Ethyl 3-methylnonadecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl 3-methylnonadecanoate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: An alcohol and a catalyst, such as sodium methoxide.
Major Products Formed
Hydrolysis: 3-methylnonadecanoic acid and ethanol.
Reduction: 3-methylnonadecanol.
Transesterification: A different ester and ethanol.
科学研究应用
Ethyl 3-methylnonadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of ethyl 3-methylnonadecanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of 3-methylnonadecanoic acid and ethanol. These products can then participate in various metabolic pathways.
相似化合物的比较
Ethyl 3-methylnonadecanoate can be compared with other similar esters, such as:
Ethyl acetate: A common ester with a shorter hydrocarbon chain, used as a solvent and in flavorings.
Methyl butyrate: Another ester with a shorter chain, known for its fruity odor and used in perfumes and flavorings.
Ethyl propionate: Similar in structure but with a shorter chain, used in food flavorings.
The uniqueness of this compound lies in its long hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This long chain can affect its solubility, boiling point, and interactions with biological molecules.
属性
CAS 编号 |
65128-51-0 |
|---|---|
分子式 |
C22H44O2 |
分子量 |
340.6 g/mol |
IUPAC 名称 |
ethyl 3-methylnonadecanoate |
InChI |
InChI=1S/C22H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-22(23)24-5-2/h21H,4-20H2,1-3H3 |
InChI 键 |
XALTWFFDSODZHU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)


![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)



![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)


